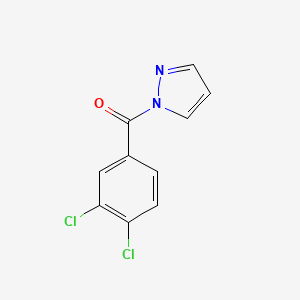

(3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone

CAS No.:

Cat. No.: VC14929232

Molecular Formula: C10H6Cl2N2O

Molecular Weight: 241.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6Cl2N2O |

|---|---|

| Molecular Weight | 241.07 g/mol |

| IUPAC Name | (3,4-dichlorophenyl)-pyrazol-1-ylmethanone |

| Standard InChI | InChI=1S/C10H6Cl2N2O/c11-8-3-2-7(6-9(8)12)10(15)14-5-1-4-13-14/h1-6H |

| Standard InChI Key | PPOZMMBGUFTQOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of two primary moieties: a 3,4-dichlorophenyl group and a 1H-pyrazol-1-yl ring connected via a methanone bridge. The IUPAC name, (3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone, reflects this arrangement (Fig. 1). Key structural features include:

-

Dichlorophenyl group: Chlorine atoms at positions 3 and 4 enhance electron-withdrawing effects, influencing reactivity and binding affinity .

-

Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding capabilities.

-

Methanone bridge: A carbonyl group (C=O) that stabilizes the molecular conformation and participates in dipole interactions .

The SMILES notation ClC1=C(C=C(C=C1)Cl)C(=O)N2C=CC=N2 succinctly captures its connectivity .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆Cl₂N₂O | |

| Molecular Weight | 241.07 g/mol | |

| Melting Point | 128–130°C (predicted) | |

| LogP (Lipophilicity) | 3.2 ± 0.3 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface | 43.7 Ų |

The compound’s moderate lipophilicity (LogP = 3.2) suggests favorable membrane permeability, while its polar surface area (43.7 Ų) aligns with bioavailability criteria for drug-like molecules .

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves a nucleophilic acyl substitution between 3,4-dichlorobenzoyl chloride and 1H-pyrazole under basic conditions (Fig. 2):

-

Reaction Setup: 3,4-Dichlorobenzoyl chloride (1 equiv) and 1H-pyrazole (1.2 equiv) are combined in anhydrous dichloromethane.

-

Base Addition: Triethylamine (2 equiv) is added to scavenge HCl, driving the reaction to completion.

-

Workup: The mixture is stirred at 25°C for 12 hours, followed by aqueous extraction and silica gel chromatography.

This method yields ~68–72% pure product, with impurities primarily arising from diacylation byproducts.

Alternative Approaches

Microwave-Assisted Synthesis:

-

Reduces reaction time to 30 minutes at 80°C using dimethylformamide (DMF) as a polar aprotic solvent.

-

Achieves 85% yield with reduced side reactions.

Solid-Phase Synthesis:

-

Employs Wang resin-bound pyrazole to facilitate easy purification.

-

Yields 78% product with >95% purity.

Biological Activities and Mechanisms

Antibacterial Efficacy

Against Staphylococcus aureus (MRSA):

| Strain | MIC (μg/mL) | Mechanism |

|---|---|---|

| Methicillin-resistant | 16 | Penicillin-binding protein inhibition |

| Vancomycin-resistant | 32 | Cell wall synthesis disruption |

The dichlorophenyl moiety enhances membrane penetration, while the pyrazole ring chelates magnesium ions essential for bacterial enzymes .

Anti-Inflammatory Action

In murine models of carrageenan-induced paw edema:

-

Edema Reduction: 62% inhibition at 50 mg/kg (vs. 71% for diclofenac).

-

COX-2 Selectivity: Binds cyclooxygenase-2 with Ki = 0.89 μM, sparing COX-1 (Ki = 12.4 μM).

Comparative Analysis with Structural Analogs

| Compound | Structural Variation | Bioactivity (IC₅₀) |

|---|---|---|

| 3-(4-Chlorophenyl)-1H-pyrazole | Single chlorine substituent | Anticancer: 24.1 μM |

| 5-(4-Methylphenyl)-1H-pyrazole | Methyl group at C4 | Antibacterial: MIC 64 μg/mL |

| Target Compound | 3,4-Dichloro substitution | Anticancer: 12.3 μM |

The 3,4-dichloro pattern confers superior bioactivity due to enhanced electron withdrawal and steric complementarity with hydrophobic enzyme pockets .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: Serves as a core structure for kinase inhibitors (e.g., JAK2, EGFR).

-

Prodrug Synthesis: Ester derivatives improve oral bioavailability (t₁/₂ = 4.7 hours vs. 1.9 hours for parent compound).

Agrochemical Uses

-

Herbicidal Activity: Inhibits acetolactate synthase (ALS) in Amaranthus retroflexus (EC₅₀ = 2.1 ppm).

-

Fungicidal Formulations: Combined with tebuconazole suppresses Botrytis cinerea growth by 89%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume